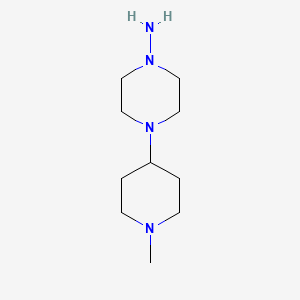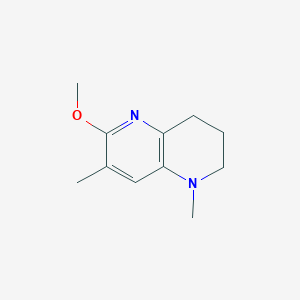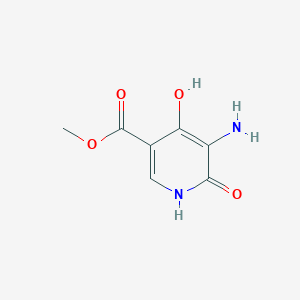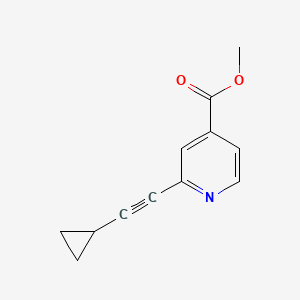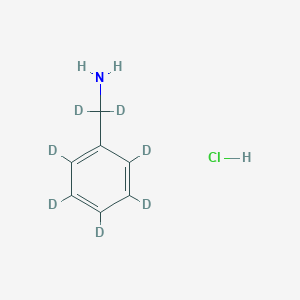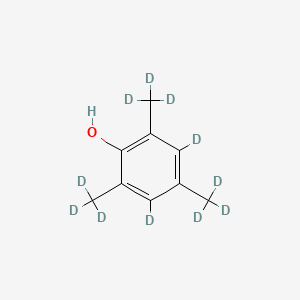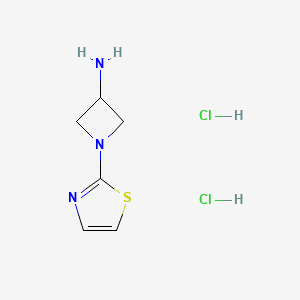
3-(Azetidin-3-ylmethyl)pyridine dihydrochloride
Overview
Description
3-(Azetidin-3-ylmethyl)pyridine dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2 . It is a solid substance that is stored at room temperature in an inert atmosphere . The compound has a molecular weight of 221.13 .
Molecular Structure Analysis
The InChI code for 3-(Azetidin-3-ylmethyl)pyridine dihydrochloride is 1S/C9H12N2.2ClH/c1-3-10-4-2-8(1)5-9-6-11-7-9;;/h1-4,9,11H,5-7H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
3-(Azetidin-3-ylmethyl)pyridine dihydrochloride is a solid substance . It is stored at room temperature in an inert atmosphere . The compound has a molecular weight of 221.13 .Scientific Research Applications
Pharmaceutical Research
“3-(Azetidin-3-ylmethyl)pyridine dihydrochloride” is a compound that has garnered attention in pharmaceutical research due to its structural similarity to pyridine, a basic heterocyclic organic compound. Pyridine derivatives are known to exhibit various pharmacological properties, making them significant in drug design and synthesis . The compound’s potential for forming stable hydrogen bonds and its ability to interact with biological targets make it a candidate for developing new therapeutic agents.
Material Science
In material science, this compound could be explored for its properties as a ligand in coordination chemistry. Its ability to bind with metals can be utilized in creating new materials with specific magnetic, electronic, or catalytic properties. This can lead to advancements in the development of sensors, catalysts, and other functional materials .
Chemical Synthesis
The compound’s structure allows for its use in chemical synthesis as an intermediate. It can be employed in the synthesis of more complex organic molecules, which can have applications ranging from medicinal chemistry to materials science. Its stability under various conditions makes it a versatile reagent in synthetic chemistry .
Chromatography
In chromatography, “3-(Azetidin-3-ylmethyl)pyridine dihydrochloride” can be used as a stationary phase modifier. Its unique structure may impart selectivity in the separation of compounds, especially in the analysis of pharmaceuticals and complex mixtures .
Analytical Chemistry
This compound has potential applications in analytical chemistry, where it could be used as a derivatization agent for the detection and quantification of analytes. Its reactivity with various functional groups can be harnessed to enhance the sensitivity and specificity of analytical methods .
Biological Studies
The azetidine ring present in the compound is of interest in biological studies. Azetidines are known to mimic certain biological molecules, which allows them to interfere with or modulate biological pathways. This property can be exploited in the study of diseases and the development of bioactive molecules .
Mechanism of Action
The mechanism of action for 3-(Azetidin-3-ylmethyl)pyridine dihydrochloride is not specified in the search results. It’s mentioned that it’s a small molecule drug that has been developed as a selective and reversible agent, but the exact biological target or pathway is not provided.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
3-(azetidin-3-ylmethyl)pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c1-2-8(5-10-3-1)4-9-6-11-7-9;;/h1-3,5,9,11H,4,6-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBMCLLKVLEQSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CN=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azetidin-3-ylmethyl)pyridine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



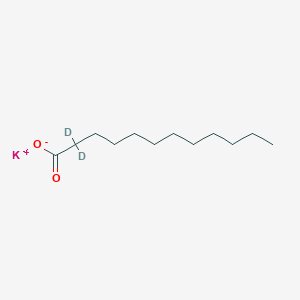
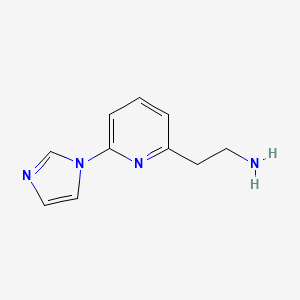
![4,6-dichloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1472744.png)

